BenchChemオンラインストアへようこそ!

6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Lipophilicity Drug-likeness Membrane permeability

6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 922946-21-2) is a fully oxidized 2,3-dihydropyridazin-3-one (pyridazin-3(2H)-one) bearing a 4-chlorophenyl ring at the 6-position and a 4-methylbenzyl group at the N-2 position. The compound has molecular formula C₁₈H₁₅ClN₂O, molecular weight 310.8 g/mol, computed XLogP3 of 3.9, topological polar surface area (TPSA) of 32.7 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C18H15ClN2O
Molecular Weight 310.78
CAS No. 922946-21-2
Cat. No. B3013417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
CAS922946-21-2
Molecular FormulaC18H15ClN2O
Molecular Weight310.78
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H15ClN2O/c1-13-2-4-14(5-3-13)12-21-18(22)11-10-17(20-21)15-6-8-16(19)9-7-15/h2-11H,12H2,1H3
InChIKeyDBBWUJQDBNSCFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 922946-21-2): Chemical Class and Core Identity


6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 922946-21-2) is a fully oxidized 2,3-dihydropyridazin-3-one (pyridazin-3(2H)-one) bearing a 4-chlorophenyl ring at the 6-position and a 4-methylbenzyl group at the N-2 position [1]. The compound has molecular formula C₁₈H₁₅ClN₂O, molecular weight 310.8 g/mol, computed XLogP3 of 3.9, topological polar surface area (TPSA) of 32.7 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds [1]. It belongs to the pyridazinone family, a privileged scaffold in medicinal chemistry and agrochemical research with documented activities spanning kinase inhibition, phosphodiesterase modulation, anti-inflammatory, antimicrobial, and fungicidal applications [2].

Why Generic Substitution Fails: Structural Differentiation of 6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one from In-Class Analogs


N-Benzyl pyridazinones are not interchangeable building blocks; the identity and position of substituents on both the 6-aryl and N-benzyl rings critically modulate lipophilicity, electronic character, conformational flexibility, and ultimately biological target engagement [1]. In SAR studies of pyridazinone derivatives, para-substitution on the N-benzyl group has been shown to influence COX-2 selectivity and c-Met kinase inhibitory potency, while the electron-withdrawing 4-chlorophenyl group at the 6-position is a recurrent pharmacophoric element for multiple target classes [2][3]. Replacing the para-methylbenzyl group of the target compound with a simple methyl, unsubstituted benzyl, or para-chlorobenzyl group alters XLogP3 by up to 1.8 log units and changes the electronic and steric profile at a position known to interact with hydrophobic enzyme pockets, making generic substitution without confirmatory SAR data a high-risk procurement strategy [1].

Quantitative Differentiation Evidence: 6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one Versus Its Closest Analogs


Lipophilicity Differentiation: XLogP3 of 3.9 Places the Target in an Optimal Range Relative to N-Methyl and N-Benzyl Analogs

The target compound exhibits a computed XLogP3 of 3.9, which falls within the optimal range for oral bioavailability candidate molecules (typically 1-5) and represents a significant increase over the N-methyl analog 6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one (XLogP3 = 2.1) and a moderate increase over the N-benzyl analog 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one (XLogP3 = 3.6) [1][2][3]. The ortho-methyl isomer 6-(4-chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one shares the same XLogP3 of 3.9, indicating that lipophilicity alone does not distinguish these regioisomers [4].

Lipophilicity Drug-likeness Membrane permeability

Electronic Differentiation: Para-Methyl Substituent on the N-Benzyl Ring Modulates Electron Density Versus Unsubstituted Benzyl and Para-Chlorobenzyl Analogs

The para-methyl group (Hammett σₚ = –0.17) on the N-benzyl ring of the target compound is electron-donating, in contrast to the electron-withdrawing para-chloro substituent (σₚ = +0.23) present in the N-(4-chlorobenzyl) analog 6-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one, and the hydrogen substituent (σₚ = 0) in the N-benzyl analog [1]. In pyridazinone SAR studies, electron-donating groups on the N-benzyl moiety have been associated with enhanced COX-2 selectivity, while the 4-chlorophenyl at the 6-position confers electron-withdrawing character essential for c-Met kinase inhibition [2][3].

Electronic effects SAR Benzyl substitution

Regioisomeric Differentiation: Para-Methyl Versus Ortho-Methyl Substitution on the N-Benzyl Ring Alters Steric and Conformational Profiles

The para-methyl substitution in the target compound positions the methyl group distal to the pyridazinone core, minimizing steric clash with the pyridazinone ring and preserving unrestricted rotation around the N–CH₂ bond [1]. In contrast, the ortho-methyl isomer 6-(4-chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one (CAS 922881-68-3) places the methyl group adjacent to the methylene linker, creating a steric buttressing effect that restricts the conformational freedom of the N-benzyl moiety [2]. The two regioisomers share identical molecular formula (C₁₈H₁₅ClN₂O), molecular weight (310.8 g/mol), XLogP3 (3.9), and TPSA (32.7 Ų) but differ in the 3D spatial arrangement of the benzyl ring [1][2].

Regioisomerism Steric effects Conformational analysis

Molecular Weight and Heavy Atom Count Differentiation: Target Offers Greater Structural Elaboration Capacity Than the N-Methyl Analog

With a molecular weight of 310.8 g/mol and 22 heavy atoms, the target compound provides significantly more structural complexity than the N-methyl analog 6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one (MW = 220.65 g/mol, 15 heavy atoms) while remaining within the 'rule-of-five' compliant space for drug-like molecules [1][2]. The benzyl-substituted analogs (target, N-benzyl, ortho-methyl, N-(4-chlorobenzyl)) share similar heavy atom counts (21-22) and molecular weights (296.7-331.2 g/mol) [3].

Molecular weight Heavy atom count Fragment-based drug design

Rotatable Bond Count and Conformational Flexibility: Three Rotatable Bonds Distinguish N-Benzyl Pyridazinones from the Rigid N-Methyl Scaffold

The target compound possesses three rotatable bonds (the N–CH₂ bond of the benzyl linker, the C–C bond connecting the 6-phenyl ring to the pyridazinone core, and the bond within the benzyl moiety), compared to only one rotatable bond in the N-methyl analog [1][2]. The N-benzyl, ortho-methyl, and N-(4-chlorobenzyl) analogs also have three rotatable bonds [3]. The difference in rotatable bond count between the target and the N-methyl analog represents a qualitative shift in conformational sampling capacity at the N-2 position — the N-methyl group samples a limited torsional space, while the N-benzyl group can access multiple distinct low-energy conformations [1].

Conformational flexibility Molecular recognition Rotatable bonds

Absence of Structural Alerts: No Hydrogen Bond Donors and Moderate TPSA Favor Membrane Permeability Versus Analogs with Additional Polar Substituents

The target compound has zero hydrogen bond donors, two hydrogen bond acceptors, and a TPSA of 32.7 Ų — values that are conserved across the N-methyl, N-benzyl, and ortho-methyl analogs [1][2][3][4]. This TPSA value falls well below the 140 Ų threshold associated with poor oral absorption and below the 90 Ų threshold for blood-brain barrier penetration, indicating favorable intrinsic membrane permeability for all members of this analog series [5]. However, the N-(4-chlorobenzyl) analog introduces a second chlorine atom that increases molecular weight to 331.2 g/mol and raises XLogP3 above 4.0, potentially crossing into a less favorable developability space .

Membrane permeability TPSA Drug-likeness

Procurement Decision Scenarios: When to Select 6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one Over Its Analogs


Kinase Inhibitor Lead Optimization Programs Requiring a Para-Methylbenzyl N-2 Substituent

In kinase inhibitor discovery, particularly for c-Met tyrosine kinase and related targets, the N-benzyl substituent on the pyridazinone scaffold engages a hydrophobic back pocket within the ATP-binding site [1]. The para-methyl group provides a defined steric and electronic profile that the unsubstituted N-benzyl analog cannot replicate (ΔXLogP3 = 0.3, Δσₚ = 0.17) [2]. The N-(4-chlorobenzyl) analog, while sharing the same pharmacophoric framework, introduces an electron-withdrawing group at the para position that reverses the electronic character and increases lipophilicity beyond the optimal range (XLogP3 > 4.0), potentially elevating promiscuity risk . This compound is the preferred choice when SAR studies have established that para-methyl substitution on the N-benzyl ring is required for target potency.

Structure-Activity Relationship Studies Requiring a Conformationally Defined N-Benzyl Regioisomer

When SAR exploration demands precise spatial positioning of the N-benzyl methyl group, the para-methyl isomer (target compound) provides a well-defined conformational ensemble with unrestricted benzyl rotation [1]. The ortho-methyl isomer (CAS 922881-68-3) introduces steric hindrance that alters the preferred torsion angle of the benzyl ring relative to the pyridazinone plane, potentially changing the bioactive conformation and confounding SAR interpretation [2]. Procurement of the para-methyl isomer ensures that observed biological activity reflects the intended pharmacophore geometry rather than an unintended steric effect, critical for data reproducibility in medicinal chemistry programs.

Fragment-to-Lead Elaboration Campaigns Requiring a Lead-Like Starting Point with the 4-Chlorophenyl Pharmacophore

For fragment-to-lead or scaffold-hopping campaigns that require a lead-like starting point incorporating the biologically validated 4-chlorophenyl pharmacophore at the pyridazinone 6-position, this compound (MW 310.8, 22 heavy atoms) provides a more advanced starting point than the N-methyl analog (MW 220.65, 15 heavy atoms) while maintaining favorable computed drug-like properties (XLogP3 3.9, TPSA 32.7 Ų, zero HBD) [1]. The additional structural complexity — specifically the N-benzyl moiety — provides vectors for further substitution and optimization without the need for de novo construction of this fragment, accelerating SAR timeline [2].

Dual Pharmacophore Screening Libraries Incorporating Both 4-Chlorophenyl and 4-Methylphenyl Moieties

The target compound uniquely combines the 4-chlorophenyl group (a privileged fragment for kinase and GPCR targets) and the 4-methylphenyl group (a lipophilic aromatic moiety) within a single, synthetically tractable pyridazinone scaffold [1]. This dual pharmacophore arrangement is not present in any of the closest analogs: the N-methyl analog lacks the 4-methylphenyl group, the N-benzyl analog lacks the para-substitution, and the N-(4-chlorobenzyl) analog replaces the methyl with a second chlorine [2]. For screening libraries designed to probe the SAR of dual hydrophobic pocket occupation in enzymes such as COX-2 or c-Met, this compound represents a distinct chemotype that cannot be substituted by any single commercially available analog.

Quote Request

Request a Quote for 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.